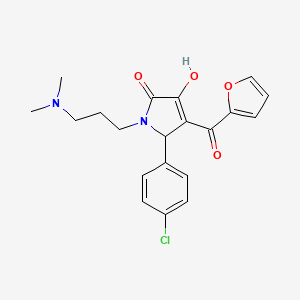

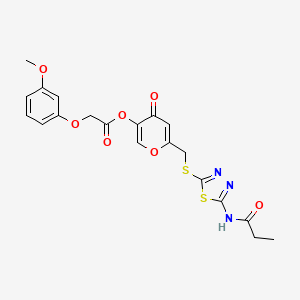

![molecular formula C7H11NO2 B2386910 1-[(2R)-环氧乙烷-2-基甲基]吡咯烷-2-酮 CAS No. 409335-13-3](/img/structure/B2386910.png)

1-[(2R)-环氧乙烷-2-基甲基]吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 409335-13-3 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular weight of “1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one” is 141.17 . The IUPAC name is 1-[(2R)-2-oxiranylmethyl]-2-pyrrolidinone . The InChI code is 1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2/t6-/m1/s1 .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .作用机制

The mechanism of action of 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one is not completely understood. However, it is believed that the oxirane ring of 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one acts as an electron-rich center, which can interact with the nucleophilic centers of other molecules, allowing for the formation of covalent bonds. This allows 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one to act as a catalyst in a variety of organic reactions. Additionally, the alkyl chain of 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one can interact with other molecules, allowing for the formation of hydrogen bonds and other non-covalent interactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one are not well understood. However, 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one has been shown to have some effects on the metabolism of certain cells, including the inhibition of certain enzymes. Additionally, 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one has been shown to have some anti-inflammatory and antioxidant properties.

实验室实验的优点和局限性

The advantages of using 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one in laboratory experiments include its availability, low cost, and versatility. Additionally, 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one is relatively stable and can be stored for long periods of time. However, 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one is toxic and should be handled with caution. Additionally, 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one is a relatively reactive compound and can react with other compounds in the laboratory, leading to the formation of unwanted byproducts.

未来方向

Future research on 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one could focus on the development of new synthetic methods for its preparation and the synthesis of novel compounds using 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one as a starting material. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one and to develop new applications for this compound. Additionally, further research could be conducted to investigate the mechanism of action of 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one and to develop new catalysts for its use in organic reactions.

合成方法

The synthesis of 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one is typically achieved by the reaction of an aldehyde with an alkyl halide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under mild conditions and yields 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one in good yields. The reaction can also be catalyzed by a variety of transition metal catalysts, such as palladium, nickel, and copper.

科学研究应用

药物发现

吡咯烷-2-酮,包括“1-[(2R)-环氧乙烷-2-基甲基]吡咯烷-2-酮”,常用于药物发现中的骨架 . 它们被用来获得治疗人类疾病的化合物 . 吡咯烷环是这些化合物的组成部分,由于其能够有效地探索药效团空间,有助于分子的立体化学,并增加三维覆盖范围,因此引起了人们的极大兴趣 .

生物活性化合物的合成

吡咯烷-2-酮用于生物活性化合物的合成 . 它们被用来创造具有靶标选择性的生物活性分子 . 这些分子可以具有不同的生物学特征,这在开发新药方面可能很有用 .

预制吡咯烷环的官能化

预制吡咯烷环的官能化是吡咯烷-2-酮的另一个应用 . 该过程涉及使用吡咯烷-2-酮修饰预制吡咯烷环,例如脯氨酸衍生物 .

1,5-取代吡咯烷-2-酮的合成

“1-[(2R)-环氧乙烷-2-基甲基]吡咯烷-2-酮”可用于合成1,5-取代吡咯烷-2-酮 . 该过程涉及用伯胺对供体-受体环丙烷进行路易斯酸催化的开环,生成γ-氨基酯,然后进行原位内酰胺化和脱烷氧羰基化 .

药物候选物的结构多样性生成

吡咯烷-2-酮,包括“1-[(2R)-环氧乙烷-2-基甲基]吡咯烷-2-酮”,可用于在药物候选物中生成结构多样性 . 使用这些化合物可以增加生成结构多样性的机会,这在开发新药方面可能是有益的 .

含氮多环化合物的合成

由此产生的二取代和三取代吡咯烷-2-酮可用于后续化学,以获得各种对药物化学和药理学有意义的含氮多环化合物,例如苯并[g]吲哚利啶衍生物 .

安全和危害

属性

IUPAC Name |

1-[[(2R)-oxiran-2-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCCGGMWVUBVBO-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)C[C@@H]2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

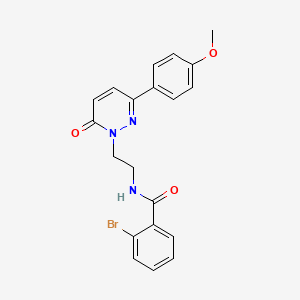

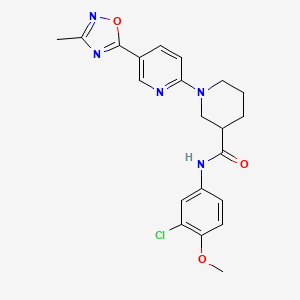

![2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2386828.png)

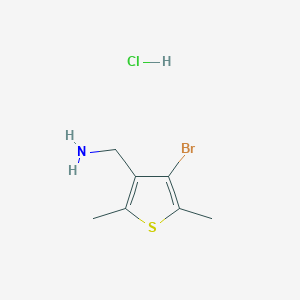

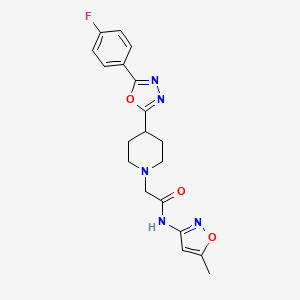

![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)

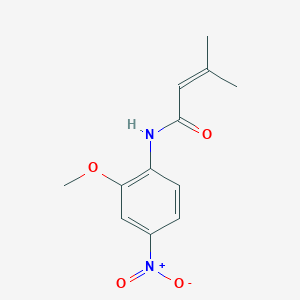

![3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine](/img/structure/B2386832.png)

![2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole](/img/structure/B2386837.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine](/img/structure/B2386844.png)

![3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2386846.png)